

A New Generation of Menin-MLL1 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between menin and the MLL1 (KMT2A) protein is a critical dependency in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. A new generation of small molecule inhibitors targeting this protein-protein interaction has emerged as a promising therapeutic strategy. These agents have demonstrated impressive preclinical activity and compelling clinical responses in heavily pre-treated patient populations, leading to the recent FDA approval of the first-in-class agent, revumenib. This technical guide provides an in-depth overview of the core science behind this novel class of drugs, including their mechanism of action, key preclinical and clinical data, and detailed experimental protocols for their evaluation.

The Menin-MLL1 Interaction: A Key Oncogenic Driver

Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression. In the context of certain acute leukemias, menin binds to the N-terminus of the MLL1 protein or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9). This interaction is essential for tethering the MLL1 complex to chromatin at specific gene loci, leading to the aberrant upregulation of key leukemogenic genes, most notably HOX (especially



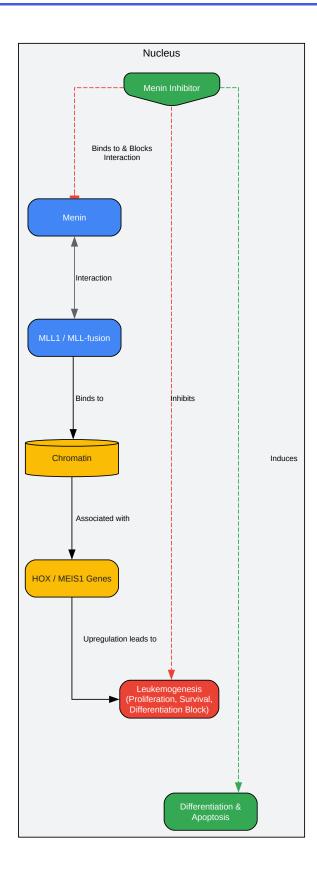
HOXA9) and MEIS1.[1][2] These genes are critical for maintaining a proliferative and undifferentiated state in leukemia cells.

The dependency on the menin-MLL1 interaction is a hallmark of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements, as well as AML with NPM1 mutations.[1] Menin inhibitors function by competitively binding to a hydrophobic pocket on menin, thereby disrupting its interaction with MLL1. This leads to the downregulation of the HOX/MEIS1 transcriptional program, inducing differentiation and apoptosis in leukemic blasts. [2]

Signaling Pathways and Mechanism of Action

The core mechanism of action of menin-MLL1 inhibitors is the disruption of the menin-MLL1 protein-protein interaction, which has downstream effects on gene expression and cellular phenotype.





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Figure 1: Mechanism of Action of Menin-MLL1 Inhibitors.

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Quantitative Data on a New Generation of Menin-MLL1 Inhibitors

Several menin-MLL1 inhibitors are currently in clinical development, with revumenib and ziftomenib being the most advanced. The following tables summarize key in vitro potency and clinical efficacy data for some of these novel agents.

Table 1: In Vitro Activity of Menin-MLL1 Inhibitors

Compound	Assay Type	Cell Line	IC50 (nM)	Reference
MI-3454	Proliferation	MV4-11 (MLL- AF4)	<50	[3]
MI-503	Proliferation	HepG2	14	[4]
KO-539 (Ziftomenib)	Proliferation	OCI-AML3 (NPM1c)	Potent Inhibition	[5]
KO-539 (Ziftomenib)	Proliferation	MOLM13 (MLL- AF9)	Potent Inhibition	[5]
VTP50469	Proliferation	MLL-r cell lines	13-37	[6]
DS-1594a	MENIN-MLL Interaction	Biochemical Assay	≤ 50	[7]
JNJ-75276617 (Bleximenib)	Proliferation	KMT2Ar/NPM1m AML	>95.5-fold selectivity	[2]
D0060-319	MENIN-MLL Interaction	FP Binding Assay	7.46	[8]
D0060-319	Proliferation	MV4-11	4.0	[8]
D0060-319	Proliferation	MOLM-13	1.7	[8]

Table 2: Clinical Efficacy of Menin-MLL1 Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia



Drug	Trial (Phase)	Patient Population	CR/CRh Rate	ORR	Reference
Revumenib (SNDX-5613)	AUGMENT- 101 (Phase 1/2)	R/R KMT2Ar Leukemia (Adults)	28%	59%	[2]
Revumenib (SNDX-5613)	AUGMENT- 101 (Phase 2)	R/R KMT2Ar Leukemia	23%	63%	
Ziftomenib (KO-539)	KOMET-001 (Phase 1/2)	R/R NPM1m AML	47% (at 200/300mg)	59%	[9]
Bleximenib (JNJ- 75276617)	Phase 1	R/R KMT2Ar/NPM 1m Leukemia	N/A	Encouraging Activity	[2][10]
DSP-5336	Phase 1/2	R/R AML	N/A	Well-tolerated	[11]

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

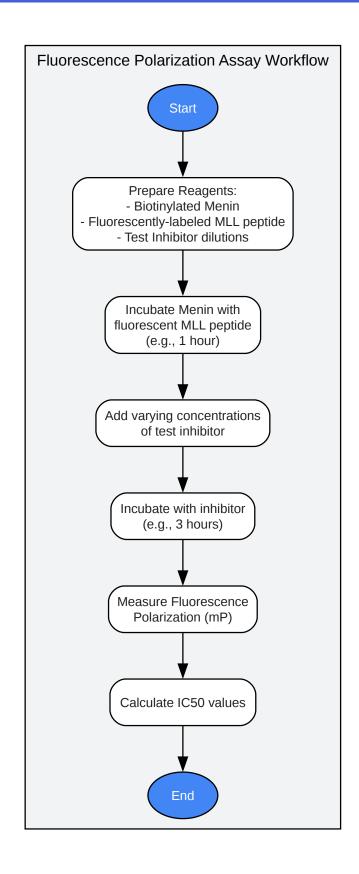
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the inhibition of the menin-MLL1 interaction in a biochemical setting.





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